benzyl N-(2-morpholino-2-oxoethyl)carbamate
Overview
Description
Benzyl N-(2-morpholino-2-oxoethyl)carbamate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a carbamate derivative featuring a morpholine ring attached to the carbonyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-morpholino-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2-morpholino-2-oxoethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-morpholino-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Substituted carbamates
Scientific Research Applications
Benzyl N-(2-morpholino-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate linkages and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of benzyl N-(2-morpholino-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt critical biological pathways, resulting in therapeutic effects. The morpholine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(2-piperidino-2-oxoethyl)carbamate
- Benzyl N-(2-pyrrolidino-2-oxoethyl)carbamate
- Benzyl N-(2-azepano-2-oxoethyl)carbamate
Uniqueness
Benzyl N-(2-morpholino-2-oxoethyl)carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs with different heterocyclic rings, the morpholine derivative exhibits enhanced solubility, stability, and specific enzyme inhibition profiles. These characteristics make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
benzyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(16-6-8-19-9-7-16)10-15-14(18)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSPBRGWMGSOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394849 | |
Record name | benzyl N-(2-morpholino-2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56414-76-7 | |
Record name | benzyl N-(2-morpholino-2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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